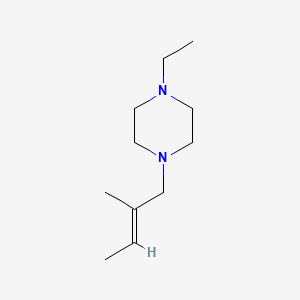![molecular formula C13H17NO3 B5759976 1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)
1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime, also known as A-836,339, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. A-836,339 is a selective cannabinoid receptor type 2 (CB2) agonist, which means it activates CB2 receptors in the body. CB2 receptors are found mainly in the immune system and have been linked to various physiological processes, including inflammation, pain, and immune response.
Mecanismo De Acción
1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime selectively activates CB2 receptors, which are mainly found in immune cells. Activation of these receptors has been shown to have anti-inflammatory and immunomodulatory effects. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammatory bowel disease and multiple sclerosis. It has also been shown to reduce the severity of neuropathic pain in animal models. This compound has also been shown to have immunomodulatory effects, which could be beneficial in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime in lab experiments is its selectivity for CB2 receptors. This means that researchers can study the effects of CB2 receptor activation without the confounding effects of CB1 receptor activation, which is associated with psychoactive effects. However, one of the limitations of using this compound is its relatively low potency compared to other CB2 agonists. This means that higher concentrations may be required to achieve the desired effects.
Direcciones Futuras
There are several future directions for research on 1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime. One area of research could be the development of more potent CB2 agonists that could be used at lower concentrations. Another area of research could be the investigation of this compound in the treatment of other conditions, such as cancer and neurodegenerative diseases. Additionally, further studies could be conducted to elucidate the precise mechanisms of action of this compound and its effects on various physiological processes.
Métodos De Síntesis
1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime is a synthetic compound that can be prepared using various methods. One of the most commonly used methods involves the reaction of 4-(allyloxy)-2-methoxybenzaldehyde with 2-nitropropane in the presence of sodium borohydride to yield 1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone. This compound is then converted to its oxime form using hydroxylamine hydrochloride.
Aplicaciones Científicas De Investigación
1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and immunomodulatory effects, which make it a promising candidate for the treatment of various conditions, including chronic pain, inflammatory bowel disease, and multiple sclerosis.
Propiedades
IUPAC Name |
(NE)-N-[1-(2-methoxy-4-prop-2-enoxyphenyl)propylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-8-17-10-6-7-11(12(5-2)14-15)13(9-10)16-3/h4,6-7,9,15H,1,5,8H2,2-3H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLIFBCMDOJGDR-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=C(C=C(C=C1)OCC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=C(C=C(C=C1)OCC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5759897.png)
![4-bromo-3-nitrobenzaldehyde [4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5759911.png)
![5-isopropyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5759914.png)





![N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5759951.png)




![2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5759994.png)
